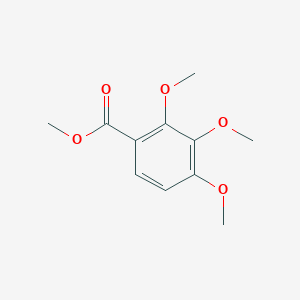

Methyl-2,3,4-trimethoxybenzoat

Übersicht

Beschreibung

Methyl 2,3,4-trimethoxybenzoate is a chemical compound with the molecular formula C11H14O5 . It is a natural product found in various organisms .

Synthesis Analysis

Methyl 2,3,4-trimethoxybenzoate can be synthesized from pyrogallol by methylation with dimethyl carbonate, bromination with NBS and cyanidation with CuCN to give 2,3,4-trimethoxybenzonitrile, followed by hydrolysis . Another method involves synthesizing methyl 3,4,5-trimethoxybenzoate from gallic acid. The method comprises esterification of gallic acid and methanol under the catalytic action of sulfuric acid to generate methyl gallate, carrying out methylation reaction on the methyl gallate and methyl chloride gas at 20-60 DEG C, and preparing the methyl 3,4,5-trimethoxybenzoate .Molecular Structure Analysis

The crystal structure of Methyl 2,3,4-trimethoxybenzoate has been determined by X-ray single crystal diffraction . The three-dimensional crystal packing structures of the compound are consolidated by a combination of van der Waals forces and weak directional hydrogen bonds .Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving Methyl 2,3,4-trimethoxybenzoate .Physical and Chemical Properties Analysis

Methyl 2,3,4-trimethoxybenzoate is a white to beige fine crystalline powder . The melting point is 62.3–63.5 °C .Wissenschaftliche Forschungsanwendungen

Antioxidative Eigenschaften

Methyl-2,3,4-trimethoxybenzoat: Derivate sind bekannt für ihre bemerkenswerten antioxidativen Eigenschaften. Sie schützen Gewebe vor reaktiven Sauerstoffspezies, die wichtige Biomoleküle wie DNA, Lipide und Proteine abbauen können, was möglicherweise zu degenerativen Erkrankungen wie Alterung, Krebs, Alzheimer und Diabetes führt .

Antimikrobielle Aktivität

Diese Verbindungen zeigen signifikante antimikrobielle Aktivitäten. Ihre Struktur ist eng verwandt mit natürlich vorkommenden sekundären Metaboliten, die in Pflanzen gefunden werden, wie Gallussäure und Methylgallate, die Teil des Abwehrsystems der Pflanze gegen Krankheitserreger sind .

Entzündungshemmende Wirkungen

Die entzündungshemmenden Eigenschaften von This compound-Derivaten machen sie wertvoll für die Erforschung entzündungsbedingter Erkrankungen und könnten zur Entwicklung neuer entzündungshemmender Medikamente führen .

Krebsforschung

Forschungen haben gezeigt, dass diese Derivate krebshemmende Eigenschaften haben. Sie werden auf ihre potenzielle Verwendung in der Krebsvorbeugung und -behandlung untersucht, insbesondere bei der Zielsetzung von freien Radikalen und dem Schutz von Zellstrukturen .

Hemmung der Melanogenese

Im Bereich der Dermatologie werden diese Verbindungen auf ihre Fähigkeit untersucht, die Melanogenese zu hemmen. Sie könnten als Hypopigmentierungsmittel dienen und therapeutische Optionen für Erkrankungen wie Hyperpigmentierung, Sommersprossen und Melasma bieten .

Hautpflege und Kosmetik

Aufgrund ihrer antimelanogenen und antioxidativen Wirkungen sind This compound-Derivate potenzielle Kandidaten für die Verwendung in Hautpflegeprodukten und Kosmetika als neuartige Hypopigmentierungsmittel und Antioxidantien .

Kristallographie und Strukturanalyse

Die Kristallstrukturen dieser Derivate wurden bestimmt, was für das Verständnis ihrer physikalischen und chemischen Eigenschaften entscheidend ist. Diese Informationen sind unerlässlich für die Entwicklung neuer Verbindungen mit gewünschten biologischen Aktivitäten .

Wechselwirkung mit biomimetischen Systemen

Studien mit differentieller Scanning-Kalorimetrie, Röntgenbeugung und anderen Techniken wurden durchgeführt, um die Wechselwirkung zwischen diesen Derivaten und biomimetischen Systemen zu verstehen, was für die Entwicklung von Wirkstofffreisetzungssystemen und das Verständnis von Wirkstoff-Membran-Wechselwirkungen wichtig ist .

Wirkmechanismus

While the specific mechanism of action for Methyl 2,3,4-trimethoxybenzoate is not well-documented, related compounds such as Methyl 3,4,5-trimethoxybenzoate are known for their antioxidant and free radical scavenging properties . They are used to protect tissues and key metabolisms against reactive oxygen species, which can cause significant damage to cell structures through the degradation of key biomolecules including DNA, lipids, enzymes, and proteins .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Methyl 2,3,4-trimethoxybenzoate plays a role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin production. This inhibition is significant in the context of skin pigmentation and the development of hypopigmenting agents . Additionally, Methyl 2,3,4-trimethoxybenzoate exhibits antioxidant properties by scavenging free radicals, thereby protecting biomolecules such as DNA, lipids, and proteins from oxidative damage .

Cellular Effects

Methyl 2,3,4-trimethoxybenzoate affects various types of cells and cellular processes. In melanoma cells, it has been observed to decrease melanin production by inhibiting tyrosinase activity. This effect is particularly relevant in the study of skin pigmentation disorders . Furthermore, Methyl 2,3,4-trimethoxybenzoate influences cell signaling pathways and gene expression, contributing to its anti-inflammatory and antioxidant effects. It modulates the expression of genes involved in oxidative stress response and inflammation .

Molecular Mechanism

At the molecular level, Methyl 2,3,4-trimethoxybenzoate exerts its effects through several mechanisms. It binds to the active site of tyrosinase, inhibiting its enzymatic activity and reducing melanin synthesis . Additionally, its antioxidant properties are attributed to its ability to donate electrons to neutralize free radicals, thereby preventing oxidative damage to cellular components . Methyl 2,3,4-trimethoxybenzoate also modulates the activity of transcription factors involved in the regulation of genes associated with inflammation and oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 2,3,4-trimethoxybenzoate have been studied over time. The compound is relatively stable under standard storage conditions, maintaining its biochemical properties for extended periods . Its stability can be influenced by factors such as temperature and pH. Long-term studies have shown that Methyl 2,3,4-trimethoxybenzoate continues to exhibit antioxidant and anti-inflammatory effects over time, with no significant degradation observed .

Dosage Effects in Animal Models

The effects of Methyl 2,3,4-trimethoxybenzoate vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as reduced oxidative stress and inflammation . At higher doses, potential toxic effects may be observed, including adverse impacts on liver and kidney function . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

Methyl 2,3,4-trimethoxybenzoate is involved in several metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by enzymes such as cytochrome P450 . The metabolites of Methyl 2,3,4-trimethoxybenzoate are further processed and excreted through the kidneys. The compound’s interaction with metabolic enzymes can influence metabolic flux and the levels of various metabolites in the body .

Transport and Distribution

Within cells and tissues, Methyl 2,3,4-trimethoxybenzoate is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature . Additionally, it may interact with specific transporters and binding proteins that facilitate its movement within the body . The compound’s distribution is influenced by factors such as tissue perfusion and binding affinity to cellular components .

Subcellular Localization

Methyl 2,3,4-trimethoxybenzoate exhibits specific subcellular localization patterns. It is primarily localized in the cytoplasm, where it interacts with various cellular components . The compound’s activity and function can be influenced by its localization within specific subcellular compartments. For instance, its antioxidant properties may be more pronounced in regions with high oxidative stress . Additionally, post-translational modifications and targeting signals may direct Methyl 2,3,4-trimethoxybenzoate to specific organelles, enhancing its biological activity .

Eigenschaften

IUPAC Name |

methyl 2,3,4-trimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5/c1-13-8-6-5-7(11(12)16-4)9(14-2)10(8)15-3/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUKTYILRUMKBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10552949 | |

| Record name | Methyl 2,3,4-trimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10552949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6395-18-2 | |

| Record name | Methyl 2,3,4-trimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10552949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

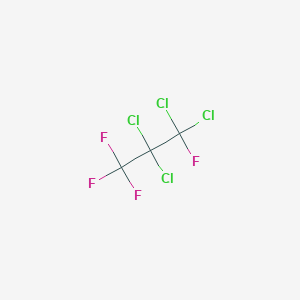

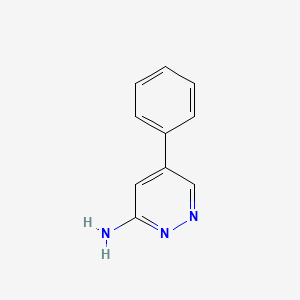

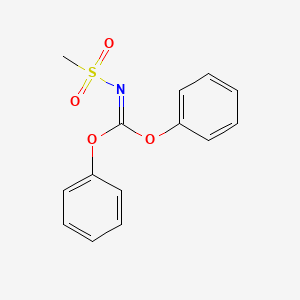

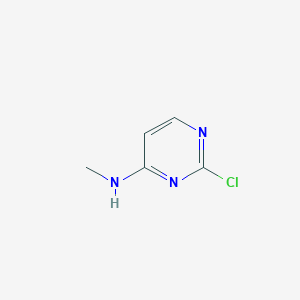

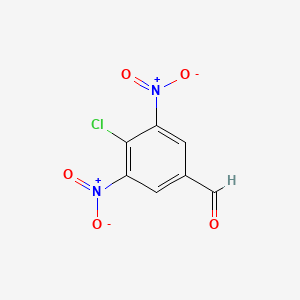

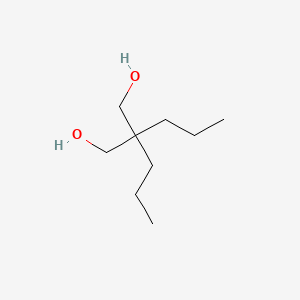

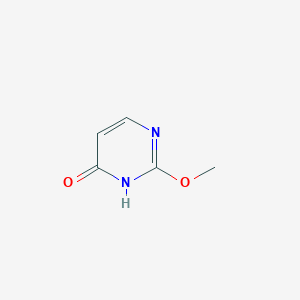

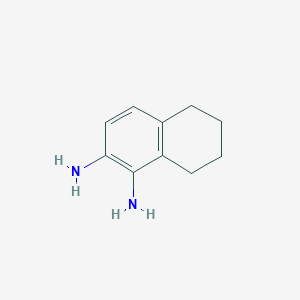

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methoxy-3-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B1355317.png)

![Benzene, 1-bromo-4-[(phenylmethyl)sulfonyl]-](/img/structure/B1355332.png)

![10,15-Dihydro-5H-diindolo[3,2-a:3',2'-c]carbazole](/img/structure/B1355334.png)